molecular formula C9H11NO4 B8357999 5-[(ethyloxy)carbonyl]-4-methyl-1H-pyrrole-2-carboxylic acid

5-[(ethyloxy)carbonyl]-4-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B8357999
M. Wt: 197.19 g/mol
InChI Key: HYDBMJXVROQBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08304419B2

Procedure details

To a solution of ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate (0.25 g, 1.38 mmol) in t-BuOH (50 mL) was added 2-methylbutene as a 2M solution (24 mL, 48.3 mmol). In a separate flask sodium dihydrogen phosphate monohydrate (1.3 g, 9.42 mmol) and sodium chlorite (1.1 g, 12.2 mmol) were dissolved in water (30 mL). The aqueous solution was added to the alcoholic reaction mixture dropwise and stirred for 3 h. The solution was acidified with aqueous 1N HCl to a pH ˜4 and EtOAc (100 mL) added. The layers were separated, the aqueous layer extracted with EtOAc (5×25 mL), the organic layers combined, dried over sodium sulfate, filtered and the volume reduced (˜50 mL). Ethyl acetate (100 mL) was added and the solution extracted with sat. sodium bicarbonate (5×25 mL), the aqueous layers combined, acidified with 1N HCl to pH˜4-5, saturated with NaCl and extracted with EtOAc (5×25 mL). The organic layers were combined, dried over sodium sulfate, filtered and evaporated to afford 5-[(ethyloxy)carbonyl]-4-methyl-1H-pyrrole-2-carboxylic acid (0.196 g, 72%) as a white solid along with 3-chloro-5-[(ethyloxy)carbonyl]-4-methyl-1H-pyrrole-2-carboxylic acid.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
sodium dihydrogen phosphate monohydrate
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[NH:7][C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:5]([CH3:13])[CH:4]=1)=[O:2].CC(CC)=C.O.P([O-])(O)(O)=[O:21].[Na+].Cl([O-])=O.[Na+].Cl>CC(O)(C)C.O.CCOC(C)=O>[CH2:11]([O:10][C:8]([C:6]1[NH:7][C:3]([C:1]([OH:21])=[O:2])=[CH:4][C:5]=1[CH3:13])=[O:9])[CH3:12] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C(=O)C1=CC(=C(N1)C(=O)OCC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)CC
Name
solution
Quantity
24 mL
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CC(C)(C)O
Step Two
Name
sodium dihydrogen phosphate monohydrate
Quantity
1.3 g
Type
reactant
Smiles
O.P(=O)(O)(O)[O-].[Na+]
Name
Quantity
1.1 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The aqueous solution was added to the alcoholic reaction mixture dropwise
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with EtOAc (5×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Ethyl acetate (100 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with sat. sodium bicarbonate (5×25 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (5×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(=O)C1=C(C=C(N1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.196 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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